

# Spectroscopic Profile of 3-Methoxyoxohernandaline: A Technical Guide

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Compound of Interest		
Compound Name:	3-Methoxyoxohernandaline	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aporphine alkaloid, **3-Methoxyoxohernandaline**. The information presented herein is essential for the identification, characterization, and further investigation of this compound in research and drug development settings. While direct experimental data for **3-**

**Methoxyoxohernandaline** is not readily available in the public domain, this guide compiles predicted data based on the closely related isomer, 4-methoxyoxohernandaline, isolated from Hernandia nymphaeifolia. The experimental protocols described are based on established methods for the isolation and characterization of oxoaporphine alkaloids from this genus.

### **Molecular Structure**

**3-Methoxyoxohernandaline** is an oxoaporphine alkaloid with the following chemical structure:

Molecular Formula: C<sub>29</sub>H<sub>25</sub>NO<sub>9</sub> Molecular Weight: 531.51 g/mol CAS Number: 872729-34-5[1]

## **Spectroscopic Data Summary**

The following tables summarize the anticipated spectroscopic data for 3-

**Methoxyoxohernandaline**. This data is extrapolated from published data for the closely related isomer, 4-methoxyoxohernandaline, and general knowledge of oxoaporphine alkaloid spectroscopy.



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## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data (CDCl<sub>3</sub>, 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~8.90	S	-	H-11
~8.60	d	~5.0	H-5
~7.80	d	~5.0	H-4
~7.50	S	-	H-7
~7.20	S	-	H-8
~4.10	S	-	1-OCH₃
~4.05	S	-	2-OCH₃
~4.00	S	-	3-OCH₃
~3.95	S	-	9-OCH₃
~3.90	S	-	10-OCH₃

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data (CDCl<sub>3</sub>, 100 MHz)



-182.0 C=O (C-6a)  -162.0 C-1  -158.0 C-9  -155.0 C-2  -152.0 C-10  -148.0 C-3  -148.0 C-6  -143.0 C-5  -135.0 C-11b  -130.0 C-7a  -128.0 C-3a  -128.0 C-11a  -125.0 C-11a  -120.0 C-1a  -110.0 C-4  -118.0 C-1  -110.0 C-8  -110.0 C-7  -62.0 1-OCH <sub>5</sub> -61.5 2-OCH <sub>5</sub> -56.5 9-OCH <sub>5</sub>	Chemical Shift (δ, ppm)	Assignment
-158.0 C-9 -155.0 C-2 -155.0 C-2 -152.0 C-10 -148.0 C-3 -145.0 C-6 -143.0 C-5 -135.0 C-11b -130.0 C-7a -128.0 C-3a -125.0 C-11a -122.0 C-1a -120.0 C-4 -118.0 C-1 -110.0 C-7 -62.0 1-OCH <sub>3</sub> -61.5 2-OCH <sub>3</sub> -56.5 9-OCH <sub>3</sub>	~182.0	C=O (C-6a)
-155.0 C-2 -152.0 C-10 -148.0 C-3 -145.0 C-6 -143.0 C-5 -135.0 C-11b -130.0 C-7a -128.0 C-3a -125.0 C-11a -122.0 C-1a -120.0 C-4 -118.0 C-1 -110.0 C-7 -155.0 C-11 -115.0 C-8 -110.0 C-7 -10.0 C-9 -10.0 C-7 -10.0 C-7 -10.0 C-9 -10.0 C-10 -10.0 C-7 -10.0 C-7 -10.0 C-9 -10.0 C-10 -10.0 C-7 -10.0 C-10 -10.0 C-7 -10.0 C-10 -10.0 C-7 -10.0 C-10 -10.0 C-7 -10.0 C-7 -10.0 C-7 -10.0 C-9 -10.0	~162.0	C-1
-152.0 C-10 -148.0 C-3 -145.0 C-6 -143.0 C-5 -135.0 C-11b -130.0 C-7a -128.0 C-3a -128.0 C-11a -122.0 C-1a -120.0 C-4 -118.0 C-1 -115.0 C-8 -110.0 C-7 -62.0 1-OCH <sub>3</sub> -61.5 2-OCH <sub>3</sub> -56.5 9-OCH <sub>3</sub>	~158.0	C-9
-148.0 C-3 -145.0 C-6 -143.0 C-5 -135.0 C-11b -130.0 C-7a -128.0 C-3a -125.0 C-11a -122.0 C-1a -120.0 C-4 -118.0 C-1 -115.0 C-8 -110.0 C-7 -62.0 1-OCH <sub>3</sub> -61.5 2-OCH <sub>3</sub> -56.5 9-OCH <sub>5</sub>	~155.0	C-2
-145.0 C-6  -143.0 C-5  -135.0 C-11b  -130.0 C-7a  -128.0 C-3a  -125.0 C-11a  -122.0 C-1a  -120.0 C-4  -118.0 C-11  -115.0 C-8  -110.0 C-7  -62.0 1-OCH <sub>3</sub> -61.5 2-OCH <sub>3</sub> -56.5 9-OCH <sub>3</sub>	~152.0	C-10
-143.0 C-5 -135.0 C-11b -130.0 C-7a -128.0 C-3a -125.0 C-11a -122.0 C-1a -120.0 C-4 -118.0 C-11 -115.0 C-8 -110.0 C-7 -62.0 1-OCH <sub>3</sub> -61.5 2-OCH <sub>3</sub> -56.5 9-OCH <sub>3</sub>	~148.0	C-3
~135.0 C-11b  -130.0 C-7a  -128.0 C-3a  -125.0 C-11a  -122.0 C-1a  -120.0 C-4  -118.0 C-11  -115.0 C-8  -110.0 C-7  -62.0 1-OCH <sub>3</sub> -61.5 2-OCH <sub>3</sub> -61.0 3-OCH <sub>3</sub>	~145.0	C-6
~130.0       C-7a         ~128.0       C-3a         ~125.0       C-11a         ~122.0       C-1a         ~120.0       C-4         ~118.0       C-11         ~115.0       C-8         ~110.0       C-7         ~62.0       1-OCH <sub>3</sub> ~61.5       2-OCH <sub>3</sub> ~61.0       3-OCH <sub>3</sub> ~56.5       9-OCH <sub>3</sub>	~143.0	C-5
-128.0 C-3a  -125.0 C-11a  -122.0 C-1a  -120.0 C-4  -118.0 C-11  -115.0 C-8  -110.0 C-7  -62.0 1-OCH <sub>3</sub> -61.5 2-OCH <sub>3</sub> -61.0 3-OCH <sub>3</sub>	~135.0	C-11b
~125.0       C-11a         ~122.0       C-1a         ~120.0       C-4         ~118.0       C-11         ~115.0       C-8         ~110.0       C-7         ~62.0       1-OCH3         ~61.5       2-OCH3         ~61.0       3-OCH3         ~56.5       9-OCH3	~130.0	C-7a
-122.0 C-1a  -120.0 C-4  -118.0 C-11  -115.0 C-8  -110.0 C-7  -62.0 1-OCH₃  -61.5 2-OCH₃  -61.0 3-OCH₃  -56.5 9-OCH₃	~128.0	C-3a
~120.0 C-4  ~118.0 C-11  ~115.0 C-8  ~110.0 C-7  ~62.0 1-OCH <sub>3</sub> ~61.5 2-OCH <sub>3</sub> ~61.0 3-OCH <sub>3</sub>	~125.0	C-11a
~118.0       C-11         ~115.0       C-8         ~110.0       C-7         ~62.0       1-OCH <sub>3</sub> ~61.5       2-OCH <sub>3</sub> ~61.0       3-OCH <sub>3</sub> ~56.5       9-OCH <sub>3</sub>	~122.0	C-1a
~115.0       C-8         ~110.0       C-7         ~62.0       1-OCH <sub>3</sub> ~61.5       2-OCH <sub>3</sub> ~61.0       3-OCH <sub>3</sub> ~56.5       9-OCH <sub>3</sub>	~120.0	C-4
~110.0 C-7  ~62.0 1-OCH <sub>3</sub> ~61.5 2-OCH <sub>3</sub> ~61.0 3-OCH <sub>3</sub> ~56.5 9-OCH <sub>3</sub>	~118.0	C-11
~62.0 1-OCH <sub>3</sub> ~61.5 2-OCH <sub>3</sub> ~61.0 3-OCH <sub>3</sub> ~56.5 9-OCH <sub>3</sub>	~115.0	C-8
~61.5 2-OCH <sub>3</sub> ~61.0 3-OCH <sub>3</sub> ~56.5 9-OCH <sub>3</sub>	~110.0	C-7
~61.0 3-OCH <sub>3</sub> ~56.5 9-OCH <sub>3</sub>	~62.0	1-OCH₃
~56.5 9-OCH <sub>3</sub>	~61.5	2-OCH₃
	~61.0	3-OCH₃
~56.0 10-OCH <sub>3</sub>	~56.5	9-OCH <sub>3</sub>
	~56.0	10-OCH₃



## **Mass Spectrometry (MS)**

Table 3: Predicted Mass Spectrometry Data

Technique	Ionization Mode	Observed m/z	Assignment
ESI-MS	Positive	[M+H]+ at ~532.1551	Protonated Molecule
HR-ESI-MS	Positive	~532.1551	Calculated for C29H26NO9+

## Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Spectroscopic Data (KBr Pellet)

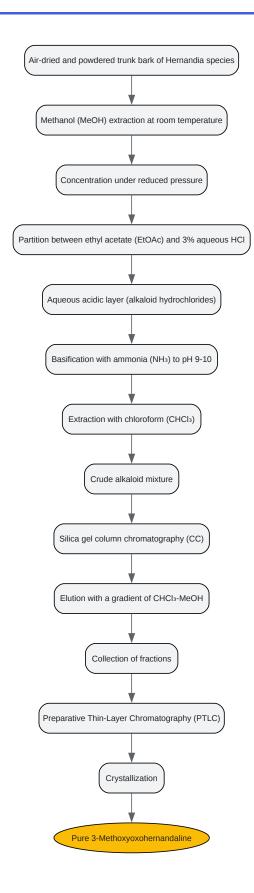
Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1650	Strong	C=O stretching (conjugated ketone)
~1600, ~1500, ~1450	Medium-Strong	Aromatic C=C stretching
~1270, ~1030	Strong	C-O stretching (ethers and methoxy groups)
~830	Medium	C-H bending (aromatic)

## **Experimental Protocols**

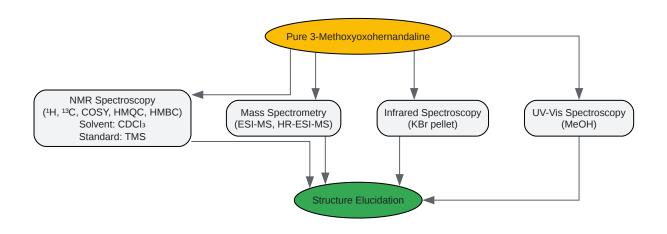
The following are detailed methodologies for the isolation and spectroscopic analysis of oxoaporphine alkaloids from Hernandia species, upon which the characterization of **3-Methoxyoxohernandaline** would be based.

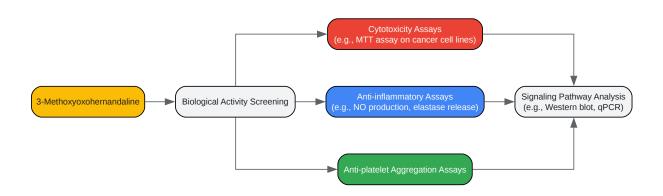
## **Isolation of 3-Methoxyoxohernandaline**











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### References

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